molecular formula C26H23BrN4O2 B5368033 4-(4-bromophenyl)-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine

4-(4-bromophenyl)-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine

Cat. No.: B5368033
M. Wt: 503.4 g/mol
InChI Key: KYPXBBGRQMMVRC-QRQIAZFYSA-N
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Description

4-(4-bromophenyl)-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amines.

    Bromination: Introduction of the bromine atom on the phenyl ring is usually done using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Schiff base formation: The final step involves the formation of the Schiff base by reacting the aldehyde with an amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the Schiff base can yield the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-bromophenyl)-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can lead to the development of new drugs.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenyl 4-bromobenzoate
  • 4-bromophenylacetic acid
  • 4-bromophenylhydrazine hydrochloride

Uniqueness

4-(4-bromophenyl)-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine is unique due to its combination of functional groups and the presence of a pyrimidine core. This structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

4-(4-bromophenyl)-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrN4O2/c1-31(28-17-18-9-14-24(32-2)25(15-18)33-3)26-29-22(19-7-5-4-6-8-19)16-23(30-26)20-10-12-21(27)13-11-20/h4-17H,1-3H3/b28-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPXBBGRQMMVRC-QRQIAZFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)N=CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)/N=C\C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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